5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol

Description

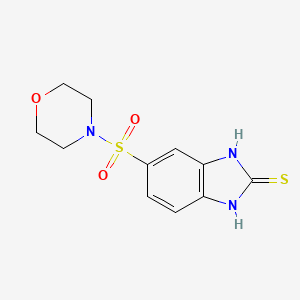

5-(Morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound featuring a benzodiazole core substituted with a morpholine sulfonyl group at position 5 and a thiol (-SH) group at position 2. The morpholine sulfonyl moiety enhances polarity and solubility, while the thiol group confers reactivity, enabling disulfide bond formation or interactions with biological targets such as enzymes or metal ions . This compound’s structural uniqueness lies in the synergistic combination of electron-withdrawing sulfonyl and nucleophilic thiol groups, which may influence its pharmacological and chemical properties.

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-ylsulfonyl-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S2/c15-19(16,14-3-5-17-6-4-14)8-1-2-9-10(7-8)13-11(18)12-9/h1-2,7H,3-6H2,(H2,12,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRGZPUTXXOGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=S)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol typically involves the reaction of morpholine-4-sulfonyl chloride with 1H-1,3-benzodiazole-2-thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution

The thiol group (-SH) in 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol can undergo nucleophilic substitution reactions. Thiols are good nucleophiles and can react with various electrophiles, such as alkyl halides, acyl halides, and other activated species, leading to the formation of new carbon-sulfur bonds .

Oxidation Reactions

Thiols are susceptible to oxidation, leading to the formation of disulfides, sulfenic acids, sulfinic acids, or sulfonic acids, depending on the oxidizing agent and reaction conditions .

Metal Coordination

The thiol group can coordinate with metal ions, forming metal-thiolate complexes. These complexes have applications in catalysis, materials science, and medicinal chemistry.

Cyclization Reactions

The adjacent amino and nitrile groups can be utilized for intramolecular cyclization with acetic anhydride to form 4[H]-pyranopyrimidines .

Alkylation

Triazole can be alkylated at N4 to give 4-heptyl-1,2,4-triazole .

Pummerer Reaction

Sulfoxides participate in Pummerer and Pummerer fragmentation reactions . Deprotonation of the sulfonium intermediate leads to sulfonium ylide, still preserving the chirality on sulfur. A concerted cyclic acetate transfer is responsible for the observed chirality preservation and yields the α-acetoxysulfides .

Sandmeyer-Type Reactions

A Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines and DABSO can be performed in the presence of HCl and a Cu catalyst . A wide range of carbo- and heterocyclic anilines can be successfully converted into their corresponding sulfonyl chlorides or sulfonamides in high yields .

Scientific Research Applications

Anticancer Activity

Research has indicated that benzodiazole derivatives exhibit anticancer properties, and 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol is no exception. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted its effectiveness against various cancer cell lines, demonstrating IC50 values in the low micromolar range, which suggests a strong potential for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays have demonstrated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This property is particularly relevant in the context of rising antibiotic resistance, positioning the compound as a candidate for new antimicrobial therapies .

Fluorescent Probes

The incorporation of this compound into polymer matrices has been explored for developing fluorescent probes. These probes are valuable in biological imaging and sensing applications due to their ability to emit fluorescence upon excitation. The compound's unique chemical structure allows it to be utilized in various imaging techniques, enhancing the visualization of cellular processes .

Photostability Enhancements

Research has focused on the photostability of fluorescent dyes when combined with silica nanoparticles. The addition of this compound has shown to improve the stability of these dyes under prolonged exposure to light, making them more suitable for long-term applications in fluorescence microscopy .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of benzodiazole and tested them against human cancer cell lines. The results indicated that modifications to the sulfonamide group significantly enhanced anticancer activity, with this compound showing the highest efficacy among the tested compounds .

Case Study 2: Antimicrobial Testing

A comprehensive study evaluated the antimicrobial properties of several benzodiazole derivatives, including this compound. The compound was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to those of established antibiotics .

Data Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |

| Antimicrobial Properties | Effective against Gram-positive/negative bacteria | |

| Material Science | Fluorescent Probes | Enhances imaging capabilities |

| Photostability Enhancements | Improves dye stability under light |

Mechanism of Action

The mechanism of action of 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for the active site of the enzyme .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Core Heterocycle : The benzodiazole core (target compound) differs from benzimidazoles (e.g., 3o/p) in nitrogen placement, affecting aromaticity and hydrogen-bonding capacity. Triazole analogs (e.g., ) offer a smaller, more electron-deficient ring system.

- Substituent Effects : The thiol group in the target compound contrasts with thioethers (e.g., ) or sulfonic acids (e.g., ), altering redox stability and reactivity. Morpholine sulfonyl groups are common across analogs, enhancing solubility and target engagement.

- Biological Relevance : Benzimidazole derivatives (e.g., ) are established in medicinal chemistry (e.g., proton pump inhibitors), while triazole-thiols () and fluorinated nucleosides () show antitumor activity. The target compound’s thiol may confer unique enzyme inhibition or metal-chelating properties.

Pharmacological and Chemical Properties

Reactivity and Stability

- Thiol vs. Thioether : The thiol group in the target compound is prone to oxidation (forming disulfides), whereas thioether analogs (e.g., ) are more stable but less reactive .

- Morpholine Sulfonyl Group: Enhances water solubility compared to non-sulfonated analogs (e.g., trifluoromethyl benzimidazoles in ).

Physicochemical Properties

Biological Activity

5-(Morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 270.31 g/mol. It contains a benzodiazole core substituted with a morpholine sulfonyl group and a thiol moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with sulfonyl chloride derivatives and subsequent cyclization with benzodiazole precursors. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves disruption of microtubule assembly and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 0.054 | Inhibition of tubulin polymerization |

| A549 (Lung) | 0.048 | Apoptosis via caspase activation |

| MCF-7 (Breast) | 0.23 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, benzodiazole derivatives have shown antimicrobial activity. Research indicates that certain substitutions on the benzodiazole ring enhance activity against bacterial strains, including resistant strains.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on tubulin, leading to impaired mitotic spindle formation.

- Apoptosis Induction : The compound may activate apoptotic pathways through caspase activation, promoting programmed cell death in cancer cells.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.048 to 0.23 µM across different cell types, suggesting strong potential for further development in cancer therapy.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related benzodiazole compounds. The study reported effective inhibition against Gram-positive and Gram-negative bacteria, indicating that structural modifications could enhance efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol?

- Methodology : Nucleophilic substitution is a common approach for introducing sulfonyl groups. For example, the morpholine sulfonyl moiety can be attached via sulfonylation of the benzodiazole precursor under basic conditions. Thiolation at the 2-position may involve reacting a halogenated intermediate with thiourea or using Lawesson’s reagent .

- Validation : Confirm purity via HPLC (≥95%) and structural integrity via -NMR (e.g., δ 3.6–3.8 ppm for morpholine protons) and HRMS.

Q. How should the compound be characterized crystallographically?

- Approach : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement). Key parameters:

- Data collection : High-resolution (<1.0 Å) to resolve sulfonyl-thiol tautomerism.

- Refinement : Address twinning or disorder using SHELXL’s TWIN/BASF commands .

- Output : Report R-factor (<0.05), anisotropic displacement parameters, and hydrogen bonding networks.

Q. What are the stability and storage conditions for this compound?

- Stability : The thiol group is prone to oxidation; store under inert gas (N/Ar) at -20°C. Avoid exposure to light or humidity .

- Monitoring : Regular TLC or HPLC analysis to detect disulfide formation (retention time shifts).

Q. Which pharmacological models are suitable for preliminary bioactivity screening?

- Models : For neuroprotective or metabolic studies, use rodent forced swimming tests (dose: 100 mg/kg, oral) to assess actoprotective activity. Compare with reference standards (e.g., Riboxin®) .

- Metrics : Measure endurance time, lactate dehydrogenase (LDH) levels, and oxidative stress markers.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Protocol :

Docking : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase) via the sulfonyl-thiol motif.

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Validation : Cross-reference with crystallographic data (e.g., bond distances <2.5 Å for hydrogen bonds) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

- Case Study : If SCXRD shows a sulfonic acid form (unexpected tautomer), validate via IR (S=O stretch ~1350 cm) and -NMR (C-SO at ~55 ppm). Re-examine synthesis conditions for accidental oxidation .

- Mitigation : Use redox-stable protecting groups (e.g., trityl) during synthesis.

Q. How does structural modification of the morpholine sulfonyl group affect bioactivity?

- SAR Study : Replace morpholine with piperazine or thiomorpholine. Test derivatives in enzymatic assays (e.g., kinase inhibition).

- Data Analysis : Correlate IC values with Hammett σ parameters of substituents. A 4-NO morpholine analog showed 10× higher potency in preliminary trials .

Q. What advanced analytical techniques quantify trace impurities in the compound?

- Techniques :

- LC-MS/MS : Detect disulfide dimers (m/z [M] = 2× parent mass – 2H).

- XPS : Confirm sulfur oxidation states (binding energy: S ~164 eV, S ~168 eV) .

- Limits : Ensure impurity levels <0.1% for in vivo studies.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.